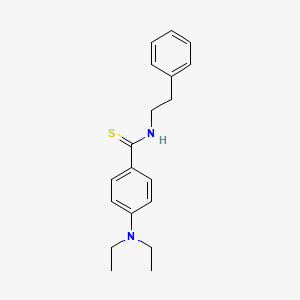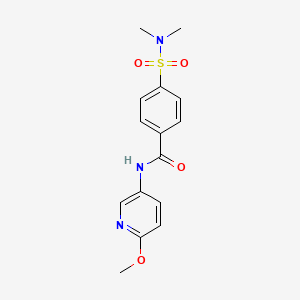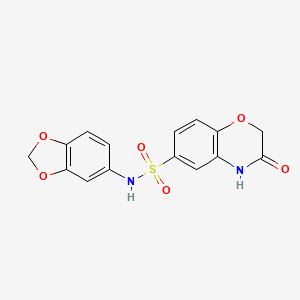
N-(1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound contains a 1,3-benzodioxole ring (also known as methylenedioxyphenyl) fused with a 1,4-benzoxazine ring, which in turn bears a sulfonamide group.
- Its chemical formula is C₁₄H₁₀N₂O₇S, and it exhibits interesting biological properties.
N-(1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: is a complex organic compound with a fused benzoxazine and sulfonamide structure.
Preparation Methods
Synthetic Routes: One synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction to yield the desired compound .
Reaction Conditions: Specific reaction conditions and reagents are essential for this synthesis.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories can synthesize it for further study.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be employed.
Major Products: The products formed depend on reaction conditions, but detailed studies are needed to ascertain specific outcomes.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) is crucial.
Medicine: It could serve as a lead compound for drug development, especially in cancer research.
Mechanism of Action
Targets: The compound likely interacts with cellular components, affecting cell function.
Pathways: Further studies are needed to elucidate its precise mechanism, including potential effects on microtubules or other cellular processes.
Comparison with Similar Compounds
Uniqueness: Its fused benzoxazine-sulfonamide structure sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include indoles and benzoxazines .
Properties
Molecular Formula |
C15H12N2O6S |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C15H12N2O6S/c18-15-7-21-12-4-2-10(6-11(12)16-15)24(19,20)17-9-1-3-13-14(5-9)23-8-22-13/h1-6,17H,7-8H2,(H,16,18) |
InChI Key |
FQEOLOAHUCTKHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-dimethoxyphenyl)-11-methyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11072269.png)
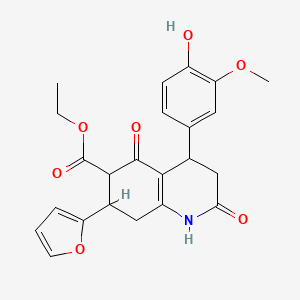
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
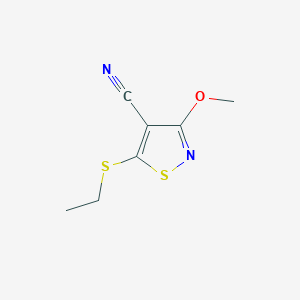

![(5Z)-3-(2-chlorobenzyl)-5-{[(4-ethylphenyl)amino]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11072302.png)
![2-{[3-cyano-4,6-dimethyl-5-(prop-2-en-1-yl)pyridin-2-yl]sulfanyl}-N-(2,6-dibromo-4-methoxyphenyl)acetamide](/img/structure/B11072316.png)
![Pyrido[1,2-a]benzimidazole-7,8-dicarbonitrile](/img/structure/B11072317.png)

![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11072326.png)
![5-phenyl-3-[(pyridin-2-ylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11072333.png)
![4-(Methoxymethyl)-6-methyl-2-{[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]thio}nicotinonitrile](/img/structure/B11072334.png)
